![molecular formula C21H19N3O5S B2422395 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893992-53-5](/img/structure/B2422395.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the pyridazine ring: This involves the condensation of hydrazine with a suitable dicarbonyl compound.
Thioether formation: The pyridazine derivative is then reacted with a thiol to introduce the thioether linkage.
Amidation: Finally, the benzo[d][1,3]dioxole derivative is coupled with the pyridazine-thioether intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a pyridazinyl-thioacetamide scaffold. The molecular formula is C20H20N4O3S with a molecular weight of approximately 423.4 g/mol. The synthesis typically involves multi-step reactions that include the formation of the thioether linkage and subsequent acetamide derivatization.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example, compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively . The mechanism of action is believed to involve competitive inhibition, where the compound binds to the active site of these enzymes, thereby preventing substrate interaction.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Molecular hybrids containing similar structural motifs have demonstrated promising activity against various cancer cell lines. The incorporation of the pyridazine ring is thought to enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest .
Diabetes Management
Given its enzyme inhibitory properties, N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide may serve as a candidate for developing new antidiabetic agents. The ability to inhibit α-glucosidase can lead to reduced glucose absorption in the intestines, thereby aiding in blood sugar control .
Neurodegenerative Diseases
The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, it may improve cholinergic transmission in the brain, which is often impaired in AD patients .
Case Studies and Experimental Findings
作用機序
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the methoxy groups on the phenyl ring.
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the methoxy groups on the phenyl ring and the specific positioning of the thioether linkage and acetamide group make N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
生物活性
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
Property | Details |
---|---|
Molecular Formula | C17H15N3O3S |
Molecular Weight | 341.38 g/mol |
CAS Number | 303018-40-8 |
Anti-inflammatory Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, a study demonstrated that similar benzodioxole derivatives displayed an edema inhibition percentage ranging from 56% to 86% within the first hour of administration, outperforming standard anti-inflammatory drugs like sodium diclofenac .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, related compounds have shown promising results against esophageal squamous cell carcinoma with IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the benzodioxole moiety and substitution patterns on the pyridazine ring can significantly enhance anti-inflammatory and anticancer activities .
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Efficacy :
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-26-16-6-3-13(9-18(16)27-2)15-5-8-21(24-23-15)30-11-20(25)22-14-4-7-17-19(10-14)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNTUJVDFFSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。